4-(Bromomethyl)-5,5-dimethylhex-1-ene
Description
Significance of Halogenated Alkenes in Organic Synthesis
Halogenated alkenes are a class of organic compounds that feature at least one halogen atom bonded to a doubly bonded carbon atom or an adjacent carbon. The presence of both a halogen and a double bond within the same molecule imparts a rich and varied reactivity, making them highly valuable intermediates in organic synthesis. They participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility has established halogenated alkenes as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Structural Characteristics and Synthetic Potential of 4-(Bromomethyl)-5,5-dimethylhex-1-ene
This compound is a halogenated alkene with the chemical formula C9H17Br. Its structure is characterized by a hexene backbone with a vinyl group at one end. A key feature is the presence of a bulky tert-butyl-like group (5,5-dimethyl) adjacent to the carbon bearing the bromomethyl group. This steric hindrance is expected to play a significant role in the compound's reactivity, potentially influencing the regioselectivity and stereoselectivity of its reactions. The allylic bromide functionality, where the bromine atom is attached to a carbon adjacent to the double bond, suggests a high potential for nucleophilic substitution reactions.
Overview of Current Research Landscape on this compound
Currently, the body of scientific literature specifically detailing the synthesis, properties, and applications of this compound is limited. While the compound is commercially available from suppliers, indicating its use in certain chemical processes, dedicated academic studies on its reactivity and synthetic utility are not widely published. bldpharm.com The existing research landscape for structurally similar sterically hindered bromoalkenes suggests that investigations into this compound could reveal unique reactivity patterns and open new avenues for the synthesis of novel organic molecules.
Academic Research Objectives and Scope
The primary objective of this article is to provide a comprehensive overview of this compound based on available chemical data and by drawing logical inferences from the known chemistry of analogous compounds. The scope is strictly limited to the chemical nature of this specific molecule, focusing on its structural attributes, potential synthetic routes, and its prospective applications in organic synthesis. This analysis aims to highlight the potential of this compound as a valuable research target and to stimulate further investigation into its chemical behavior.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
ARYQRGVKNOGDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=C)CBr |
Origin of Product |
United States |
Physicochemical and Structural Properties
The fundamental properties of 4-(Bromomethyl)-5,5-dimethylhex-1-ene are summarized in the table below, based on information from chemical suppliers and computational predictions.
| Property | Value |
| CAS Number | 1880984-77-9 |
| Molecular Formula | C9H17Br |
| Molecular Weight | 205.14 g/mol |
| SMILES Code | C=CCC(CBr)C(C)(C)C |
Data sourced from BLDpharm. bldpharm.com
Synthesis and Reactivity
Potential Synthetic Routes
A likely method for the synthesis of this compound is the allylic bromination of the corresponding alkene, 4,4-dimethyl-1-hexene. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen, followed by reaction with NBS to introduce the bromine atom at the allylic position.
Expected Reactivity
The reactivity of this compound is dictated by the interplay between the allylic bromide and the sterically demanding 5,5-dimethyl group.
Nucleophilic Substitution: The allylic bromide is an excellent electrophile for SN2 reactions. However, the bulky adjacent group is expected to sterically hinder the backside attack of nucleophiles, potentially slowing down the reaction rate compared to less hindered allylic bromides.
Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to elimination reactions, forming a conjugated diene.
Addition Reactions: The terminal double bond can undergo typical electrophilic addition reactions.
Cross-Coupling Reactions: The compound could potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form more complex molecules. The steric hindrance may necessitate the use of specialized catalysts and reaction conditions.
Comparison with Structurally Similar Compounds
The chemical behavior of 4-(Bromomethyl)-5,5-dimethylhex-1-ene can be further understood by comparing it with its isomer, 6-bromo-5,5-dimethylhex-1-ene. In the latter, the bromine atom is primary and further away from the double bond, which would likely result in different reactivity profiles in both substitution and elimination reactions. The steric hindrance around the bromine atom in this compound is a distinguishing feature that would make it a valuable substrate for studying the effects of steric bulk on reaction outcomes.
Computational and Theoretical Studies of 4 Bromomethyl 5,5 Dimethylhex 1 Ene
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that can provide a good balance between accuracy and computational cost for medium-sized organic molecules. It is employed to investigate the electronic structure and energetic properties of 4-(bromomethyl)-5,5-dimethylhex-1-ene.
The structure of this compound possesses several rotatable single bonds, leading to multiple possible conformations. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key aspect of conformational analysis is the rotation around the C4-C5 and C4-C(bromomethyl) bonds, which will be heavily influenced by the steric bulk of the tert-butyl group.
It is expected that the most stable conformers will minimize steric hindrance between the large tert-butyl group and the bromomethyl and vinyl groups. The chair-like and boat-like conformations in cyclic systems like cyclohexane (B81311) offer a useful analogy for understanding the energetic penalties of certain spatial arrangements, such as 1,3-diaxial interactions. openochem.orgmasterorganicchemistry.compressbooks.publibretexts.orgyoutube.com In the case of our acyclic molecule, gauche and anti conformations around the C4-C5 bond would be of primary interest. The bulky tert-butyl group would likely favor an anti-periplanar arrangement with respect to the bromomethyl group to alleviate steric strain.
Table 1: Predicted Stable Conformations of this compound and Key Dihedral Angles
| Conformer | Dihedral Angle (Br-C-C4-C5) | Dihedral Angle (C1=C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti | ~180° | ~120° | 0 (most stable) |
| Gauche 1 | ~60° | ~120° | > 0 |
| Gauche 2 | ~-60° | ~120° | > 0 |
Note: The values in this table are illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comlibretexts.orgnumberanalytics.comimperial.ac.ukyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the HOMO is expected to be the π-orbital of the C=C double bond. The LUMO is likely to be the σ* (antibonding) orbital of the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The distribution of these orbitals is also crucial. The HOMO will have its largest lobes on the C1 and C2 atoms of the vinyl group. The LUMO will be predominantly located on the bromomethyl carbon and the bromine atom. This distribution suggests that the molecule will be susceptible to electrophilic attack at the double bond and nucleophilic attack at the carbon bearing the bromine atom.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predominant Character | Typical Energy (eV) | Implication for Reactivity |
|---|---|---|---|
| HOMO | π (C=C) | -9 to -10 | Site for electrophilic attack |
| LUMO | σ* (C-Br) | 1 to 2 | Site for nucleophilic attack |
| HOMO-LUMO Gap | - | ~10 to 12 | Indicator of chemical reactivity |
Note: The energy values are typical for similar organic molecules and would need to be calculated specifically for this compound using a method like DFT.
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. chemrxiv.orgunibo.itpatonlab.commdpi.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shifts can help in the assignment of complex experimental spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies can be compared with an experimental IR spectrum to identify characteristic vibrational modes, such as the C=C stretch, C-H stretches, and the C-Br stretch.
Reaction Pathway Elucidation and Transition State Modeling
As an allylic bromide, this compound can undergo nucleophilic substitution through two main pathways: the direct Sₙ2 pathway and the allylic rearrangement Sₙ2' pathway. nih.govacs.orglibretexts.orgnih.gov Computational chemistry can be used to model the potential energy surfaces for these reactions, including the structures of the transition states and the activation energies.
Sₙ2 Pathway: In this pathway, the nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.
Sₙ2' Pathway: Here, the nucleophile attacks the terminal carbon of the double bond (C1), with the simultaneous migration of the double bond and expulsion of the bromide ion from the C3 position.
DFT calculations can be used to locate the transition state structures for both pathways. The calculated activation barriers (the energy difference between the reactants and the transition state) can predict which pathway is kinetically favored. The steric hindrance caused by the bulky tert-butyl group might influence the relative rates of these two competing pathways. acs.orgnih.govlibretexts.orgresearchgate.net
Table 3: Illustrative Calculated Activation Energies for Competing Substitution Reactions
| Reaction Pathway | Nucleophile | Solvent (PCM) | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Sₙ2 | CN⁻ | Acetonitrile | 20.5 | 4-(cyanomethyl)-5,5-dimethylhex-1-ene |
| Sₙ2' | CN⁻ | Acetonitrile | 25.2 | 3-cyano-5,5-dimethylhex-1-ene |
Note: These values are hypothetical and serve to illustrate how computational modeling can be used to compare competing reaction pathways. PCM refers to the Polarizable Continuum Model for solvation.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for studying static properties and reaction pathways for single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent. researchgate.netnih.govamanote.comresearchgate.netarxiv.org
For this compound, an MD simulation could be used to:
Explore the conformational landscape in different solvents and at various temperatures.
Study the solvation structure around the molecule, particularly around the polar C-Br bond and the nonpolar tert-butyl group.
Investigate the diffusion and transport properties of the molecule in a given medium.
The simulation would involve defining a force field (a set of parameters that describe the potential energy of the system) for the molecule and the solvent, and then solving Newton's equations of motion for all atoms in the system over a period of time.
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Related Compounds
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, this methodology could be applied to a series of related allylic bromides.
A hypothetical QSRR study could involve:
Synthesizing or computationally designing a series of allylic bromides with varying substituents.
Experimentally measuring or computationally calculating a reactivity descriptor for each compound (e.g., the rate constant for a reaction with a specific nucleophile).
Calculating a set of molecular descriptors for each compound (e.g., steric parameters, electronic parameters like HOMO/LUMO energies, etc.).
Using statistical methods to build a model that correlates the molecular descriptors with the observed reactivity.
Such a model could then be used to predict the reactivity of new, untested allylic bromides.
Role as a Versatile Building Block for Complex Molecules
Detailed research findings on the specific applications of this compound as a versatile building block for complex molecules are not extensively available in publicly accessible scientific literature. Its structure, featuring a reactive bromomethyl group and a terminal alkene, suggests potential for a variety of synthetic transformations. The presence of a neopentyl-like bulky group (5,5-dimethyl) could introduce specific steric hindrance, influencing the stereoselectivity of reactions.
The reactivity of the allyl bromide moiety allows for nucleophilic substitution reactions, enabling the introduction of the 4-(5,5-dimethylhex-1-en)-yl group into various molecular scaffolds. The terminal double bond can participate in a range of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, providing a handle for further functionalization.
Precursor for the Synthesis of Key Organic Intermediates
While specific examples are not widely documented, the chemical structure of this compound makes it a plausible precursor for various organic intermediates. For instance, conversion of the bromomethyl group to other functional groups like nitriles, azides, or thiols could yield a range of substituted hexene derivatives.
Furthermore, reactions involving the double bond, such as ozonolysis, could cleave the molecule to produce smaller, functionalized fragments that can serve as building blocks in other synthetic routes. The combination of the reactive bromide and the terminal alkene offers a platform for bifunctionalization, leading to the creation of diverse and complex organic intermediates.
Utility in Total Synthesis of Natural Products
There is currently a lack of published research detailing the use of this compound in the total synthesis of natural products. The unique steric and electronic properties of this compound could, in principle, be exploited in the construction of complex natural product skeletons.
Construction of Specific Ring Systems
Hypothetically, the dual functionality of this compound could be utilized in intramolecular reactions to construct specific ring systems. For example, an intramolecular Heck reaction could potentially be employed to form a cyclic structure. However, no specific instances of such applications have been reported in the available literature.
Introduction of Branched Alkene Substructures
The 4-(5,5-dimethylhex-1-en)-yl moiety represents a branched alkene substructure. This compound could serve as a reagent for introducing this specific group into larger molecules via substitution reactions at the bromomethyl position. The bulky dimethylated carbon atom adjacent to the reactive center could play a role in directing the stereochemical outcome of such reactions.
Applications in Polymer Chemistry and Materials Science
Monomer for Polymerization Reactions (if applicable)
The presence of a terminal alkene functionality suggests that this compound could potentially act as a monomer in polymerization reactions. For example, it might undergo radical or transition-metal-catalyzed polymerization. The resulting polymer would feature pendant bromomethyl groups, which could be further modified to introduce various functionalities, leading to the creation of functional polymers with tailored properties. However, there are no specific reports of its use as a monomer in the scientific literature.
Functionalization of Polymeric Materials
The functionalization of polymers is a significant area of materials science, aimed at modifying the surface or bulk properties of polymers to enhance their performance or introduce new functionalities. This is often achieved through techniques such as polymer grafting and surface modification. nih.govresearchgate.net Polymer grafting involves the covalent bonding of new polymer chains (branches) onto a main polymer backbone. nih.gov Common methods for synthesizing graft copolymers include "grafting to," "grafting from," and "grafting through" approaches. nih.gov
Surface modification techniques can alter a polymer's surface properties, such as wettability and adhesion, without changing its bulk characteristics. researchgate.net These methods are crucial for a wide range of applications, from biomedical devices to advanced packaging.
While the unique structure of this compound, featuring both a reactive bromomethyl group and a terminal alkene, suggests its potential as a monomer or a grafting agent in polymer synthesis, there is currently no published research to substantiate this specific application. The synthesis of functional polyolefins often involves the copolymerization of olefins with functional comonomers or the post-functionalization of polymers with reactive groups. nih.gov
Further research would be necessary to explore and establish the role of this compound in the functionalization of polymeric materials. Such studies would need to investigate its reactivity in polymerization and grafting reactions, and characterize the properties of any resulting modified polymers. Without such dedicated research, any discussion of its application in this context would be purely speculative.
Future Research Trajectories for this compound: A Prospective Analysis
The synthetic versatility of this compound, a chiral haloalkene, positions it as a compound of significant interest for future research endeavors. Its unique structural amalgamation, featuring a reactive allylic bromide, a terminal double bond, a stereogenic center, and a sterically demanding tert-butyl group, opens avenues for exploration in advanced organic synthesis. This article delineates the prospective future directions and emerging research opportunities centered on this promising chemical entity.
Conclusion
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of this compound reveals several logical disconnection points. The most apparent disconnection is the carbon-bromine bond, suggesting a precursor alcohol or a related functional group that can be converted to the bromide. This leads to the key intermediate, (5,5-dimethylhex-1-en-4-yl)methanol.
Alternatively, the carbon-carbon bond between the allyl group and the carbon bearing the bromomethyl and tert-butyl groups can be disconnected. This approach points towards a synthesis involving the coupling of an allyl organometallic reagent with a suitable electrophile containing the neopentyl bromide fragment.
A third strategy involves the allylic bromination of a precursor alkene, 5,5-dimethylhex-1-ene. This approach is attractive for its directness but may be complicated by issues of regioselectivity and potential side reactions.
Precursor-Based Synthetic Approaches
Based on the retrosynthetic analysis, two primary precursor-based strategies emerge: the synthesis from related alcohols or ethers and the construction from unsaturated hydrocarbons.
Synthesis from Related Alcohols or Ethers via Bromination
This approach hinges on the synthesis of the precursor alcohol, 5,5-dimethylhex-1-en-4-ol. A plausible route to this alcohol is the Grignard reaction between allylmagnesium bromide and 3,3-dimethylbutanal (also known as pivaldehyde) chegg.com. The preparation of allylmagnesium bromide from allyl bromide and magnesium is a standard procedure orgsyn.orgwikipedia.org. 3,3-Dimethylbutanal can be synthesized from the corresponding alcohol, 3,3-dimethyl-1-butanol (B44104) wikipedia.orgchemicalbook.com.
The subsequent conversion of the primary alcohol, 5,5-dimethylhex-1-en-4-ol, to the target bromide can be achieved using various brominating agents. The Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrabromide, is a mild and effective method for converting primary alcohols to alkyl bromides with inversion of configuration wikipedia.orgorganic-chemistry.org.
Table 1: Proposed Synthesis of this compound from 3,3-Dimethylbutanal
| Step | Reactants | Reagents | Product |
| 1 | Allyl bromide, Magnesium | Diethyl ether | Allylmagnesium bromide |
| 2 | 3,3-Dimethylbutanal, Allylmagnesium bromide | Diethyl ether, then H₃O⁺ | 5,5-Dimethylhex-1-en-4-ol |
| 3 | 5,5-Dimethylhex-1-en-4-ol | Triphenylphosphine, Carbon tetrabromide | This compound |
Approaches from Unsaturated Hydrocarbons
An alternative strategy involves the direct functionalization of an unsaturated hydrocarbon precursor, namely 5,5-dimethylhex-1-ene. The synthesis of this alkene has been reported in the literature, providing a potential starting point for this route chemsynthesis.com.
The key transformation in this approach is the allylic bromination of 5,5-dimethylhex-1-ene. N-Bromosuccinimide (NBS) in the presence of a radical initiator (such as AIBN or light) is the reagent of choice for this type of reaction libretexts.orgchemistrysteps.commasterorganicchemistry.com. This reaction proceeds via a free radical chain mechanism chemistrysteps.com. A critical consideration in this synthesis is the potential for the formation of regioisomers. The allylic radical intermediate is resonance-stabilized, which could lead to the formation of an isomeric bromide where the double bond has shifted youtube.com. Careful control of reaction conditions is necessary to favor the desired product.
Table 2: Proposed Synthesis of this compound from 5,5-Dimethylhex-1-ene
| Step | Reactant | Reagents | Product | Potential Byproduct |
| 1 | 5,5-Dimethylhex-1-ene | N-Bromosuccinimide (NBS), Radical Initiator | This compound | Isomeric allylic bromides |
Stereoselective Synthesis of this compound
The chiral center in this compound at the C4 position opens the door for stereoselective synthesis.
Enantioselective Approaches
Enantioselective synthesis could be achieved by the asymmetric allylation of 3,3-dimethylbutanal. The use of chiral catalysts in conjunction with an allylating agent can lead to the formation of an enantioenriched precursor, (R)- or (S)-5,5-dimethylhex-1-en-4-ol nih.govrsc.orgnsf.gov. For instance, chiral ligands such as PYBOX in complex with indium(III) have been shown to catalyze the enantioselective addition of allyltributylstannane (B1265786) to aldehydes nih.govrsc.org. Subsequent bromination, for example via the Appel reaction which proceeds with inversion of configuration, would then yield the corresponding enantioenriched this compound organic-chemistry.org.
Diastereoselective Methods
Currently, there is a lack of specific literature on the diastereoselective synthesis of this compound. In principle, if a chiral center were already present in the precursor molecule, diastereoselective control could be exerted during the introduction of the new stereocenter. However, for the synthesis of this specific target molecule from achiral precursors, enantioselective methods are more directly applicable.
Advancements in the Synthesis of this compound: A Focus on Novel and Sustainable Methodologies
The synthesis of specialized halogenated hydrocarbons such as this compound is of interest for its potential as a versatile intermediate in organic synthesis. Given the absence of specific literature for this compound, this article explores plausible novel and emerging synthetic methodologies for its creation, based on the well-established principles of allylic bromination of the logical precursor, 5,5-dimethylhex-1-ene. The focus will be on catalytic routes, the integration of green chemistry principles, and the application of flow chemistry for reaction optimization.
Future Directions and Emerging Research Opportunities
The exploration of 4-(Bromomethyl)-5,5-dimethylhex-1-ene is poised to expand into several key areas of chemical research, driven by the ongoing demand for novel molecules and more efficient and selective synthetic methodologies. The following subsections detail the most promising avenues for future investigation.
The presence of a chiral center and multiple reactive sites in this compound makes the development of stereoselective and regioselective reactions a paramount objective. Future research will likely focus on transition-metal catalysis to control the reactivity of the allylic bromide moiety. For instance, palladium-catalyzed allylic alkylation reactions using enantiopure ligands could allow for the diastereoselective formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance imposed by the neopentyl group is expected to play a crucial role in directing the stereochemical outcome of such transformations.
Furthermore, the terminal alkene presents opportunities for regioselective functionalization. The development of hydroboration-oxidation or Wacker-type oxidation reactions that selectively target either the terminal or internal carbon of the double bond, without competing reactions at the allylic bromide, would be a significant advancement. The interplay between the stereocenter and the catalyst in directing these reactions will be a key area of investigation.
In the quest for greener and more sustainable chemical processes, biocatalysis and photocatalysis are expected to feature prominently in the future study of this compound. Biocatalytic approaches, employing enzymes such as dehalogenases or ene-reductases, could offer highly selective methods for the transformation of this compound. For example, enzymatic hydrolysis of the bromide could provide a green route to the corresponding alcohol with high enantiopurity.
Photocatalysis, particularly visible-light-mediated reactions, offers another exciting frontier. The allylic bromide is a suitable substrate for single-electron transfer (SET) processes, which could initiate radical-based transformations. The development of photoredox-catalyzed reactions for the coupling of this compound with various nucleophiles or for its use in atom transfer radical polymerization (ATRP) could lead to novel materials and complex molecules.
The increasing role of automation in chemical synthesis presents a significant opportunity for the utilization of this compound as a versatile building block. Its chemical stability and well-defined reactive handles make it an ideal candidate for integration into automated synthesis platforms for the rapid generation of compound libraries. High-throughput screening of these libraries could accelerate the discovery of new drug candidates, agrochemicals, and materials with desired properties. The development of robust, standardized reaction protocols for this substrate will be essential for its successful implementation in automated workflows.
Future research will undoubtedly involve the rational design of derivatives of this compound to enhance its synthetic utility. This could involve the replacement of the bromine atom with other leaving groups to modulate its reactivity in nucleophilic substitution reactions. Additionally, modification of the alkene moiety, for example, through its conversion to an epoxide or a diol, would provide access to a new range of derivatives with different functionalities. The systematic study of how these structural modifications influence the reactivity and selectivity of the molecule will be crucial for expanding its applications in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
